2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxy-3-methylphenyl)pyridine-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 2-(4-Methoxy-3-methylphenyl)pyridine-3-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and alkyl halides are used in the presence of a base or catalyst.
Major Products:
Oxidation: 2-(4-Hydroxy-3-methylphenyl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methoxy-3-methylphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, the presence of the methoxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target proteins, affecting their activity and function.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid
- 2-(3-Methylphenyl)pyridine-3-carboxylic acid
- 2-(4-Hydroxy-3-methylphenyl)pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The methoxy group can enhance its solubility and stability, while the methyl group can affect its binding affinity to target molecules.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(5-6-12(9)18-2)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXAHMSUTOWKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687488 |
Source
|
Record name | 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-54-8 |
Source
|
Record name | 2-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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